An In-depth Technical Guide to Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate
An In-depth Technical Guide to Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Cyclopropanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged structures that have garnered significant attention are fluorinated cyclopropanes. The unique combination of the rigid, three-dimensional geometry of the cyclopropyl ring and the profound electronic effects of fluorine offers a powerful tool for molecular design. Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate emerges as a key building block in this context, providing a gateway to a diverse array of bioactive compounds with potentially enhanced metabolic stability, binding affinity, and cell permeability.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers and drug development professionals with the critical information necessary to effectively utilize this valuable synthetic intermediate.
Physicochemical Properties: A Blend of Rigidity and Polarity
Table 1: Key Physicochemical Properties of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate and Related Analogs
| Property | Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate (Estimated) | Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate[3][4] | Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate[5] |
| Molecular Formula | C₉H₁₆FNO₂ | C₉H₁₄F₃NO₂ | C₉H₁₆BrNO₂ |
| Molecular Weight | 189.23 g/mol | 225.21 g/mol | 250.13 g/mol |
| Appearance | White to off-white solid | Data not available | Solid |
| Melting Point | Expected to be a solid at room temperature | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); Poorly soluble in water | Generally soluble in organic solvents | Soluble in organic solvents |
| pKa (carbamate N-H) | ~10-11 | Data not available | Data not available |
| LogP | Estimated to be lower than non-fluorinated analog | Higher lipophilicity due to CF₃ group[3] | Data not available |
Expert Insights on Physicochemical Profile:
-
Impact of Fluorination: The replacement of a methyl group with a fluoromethyl group is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[6][7] The high electronegativity of fluorine can lower the pKa of nearby acidic protons and influence the molecule's conformation and dipole moment.[2][8] Crucially, aliphatic fluorination often leads to a decrease in lipophilicity (LogP), which can be advantageous for improving a drug candidate's solubility and pharmacokinetic profile.[9]
-
The Cyclopropyl Scaffold: The cyclopropane ring imparts a degree of conformational rigidity that is highly desirable in drug design. This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[10][11]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Its bulk also influences the overall lipophilicity of the molecule.
Synthesis of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate: A Strategic Approach
The synthesis of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate can be approached through several strategic routes, leveraging known transformations in organic chemistry. A plausible and efficient pathway involves the construction of the fluoromethylcyclopropylamine core followed by protection of the amine functionality.
Diagram 1: Proposed Synthetic Pathway
Caption: A proposed synthetic route to Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on established methodologies for the synthesis of cyclopropylamines and their subsequent Boc protection.[12][13]
Step 1: Synthesis of 1-(Fluoromethyl)cyclopropanamine (Kulinkovich-Szymoniak Reaction)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of titanium(IV) isopropoxide (Ti(Oi-Pr)₄) in anhydrous diethyl ether.
-
Formation of the Titanacyclopropane: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of ethylmagnesium bromide in diethyl ether via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting dark solution for 10 minutes.
-
Addition of Nitrile: Add a solution of 2-fluoroacetonitrile in anhydrous diethyl ether to the reaction mixture at -78 °C.
-
Lewis Acid-Mediated Rearrangement: After stirring for 30 minutes, add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.
-
Workup and Isolation: Filter the resulting suspension through a pad of Celite®, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(fluoromethyl)cyclopropanamine can be purified by distillation or chromatography, or used directly in the next step.
Step 2: Boc Protection of 1-(Fluoromethyl)cyclopropanamine
-
Reaction Setup: Dissolve the crude 1-(fluoromethyl)cyclopropanamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Reagents: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0 °C (ice bath).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate as a solid.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of the fluoromethylcyclopropylamine moiety can significantly impact a molecule's biological activity and pharmacokinetic profile.
Diagram 2: Role as a Bioisosteric Replacement and Scaffold
Caption: The key structural features of the carbamate and their potential therapeutic benefits.
Specific Therapeutic Areas of Interest:
-
Enzyme Inhibitors: The fluoromethyl group can act as a bioisostere for a methyl or hydroxyl group, and in some cases, can participate in key interactions with enzyme active sites. For instance, peptidyl fluoromethyl ketones are known inhibitors of cysteine and serine proteases.[14] The cyclopropyl ring can orient the fluoromethyl group in a specific conformation to enhance binding.
-
Central Nervous System (CNS) Agents: The introduction of fluorine can improve the blood-brain barrier permeability of drug candidates.[15] The rigid cyclopropylamine scaffold is a feature in some CNS-active compounds, including certain antidepressants and antipsychotics.[10][16]
-
Antiviral and Anticancer Agents: Many antiviral and anticancer drugs incorporate fluorinated nucleoside analogs. While not a nucleoside itself, Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate can be used to synthesize novel scaffolds that mimic the spatial arrangement of key functional groups in these drugs.
-
Metabolic Disease and Inflammation: The modulation of metabolic stability is crucial in developing drugs for chronic conditions. The resistance of the C-F bond to metabolic cleavage makes this building block attractive for designing long-acting therapeutics.
Conclusion: A Versatile Tool for the Medicinal Chemist's Toolbox
Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate represents a strategically important building block for modern drug discovery. Its unique combination of a rigid cyclopropane core, a bioisosteric fluoromethyl group, and a versatile Boc-protected amine makes it an attractive starting material for the synthesis of a wide range of novel chemical entities. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated in the public domain, the available information from analogous structures provides a solid foundation for its application. The synthetic routes are accessible through established methodologies, and its potential applications span multiple therapeutic areas. As the demand for drug candidates with improved "drug-like" properties continues to grow, the utility of sophisticated building blocks like Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is set to increase, empowering medicinal chemists to explore new and promising areas of chemical space.
References
-
Beilstein Journals. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
National Center for Biotechnology Information. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
PubMed. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure. [Link]
-
ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
National Center for Biotechnology Information. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]
-
National Center for Biotechnology Information. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
National Center for Biotechnology Information. tert-Butyl carbamate. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]
-
National Center for Biotechnology Information. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 902494-31-9: tert-butyl [1-(trifluoromethyl)cyclopropy… [cymitquimica.com]
- 4. 902494-31-9|tert-Butyl (1-(trifluoromethyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
